Cas no 329905-39-7 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide)

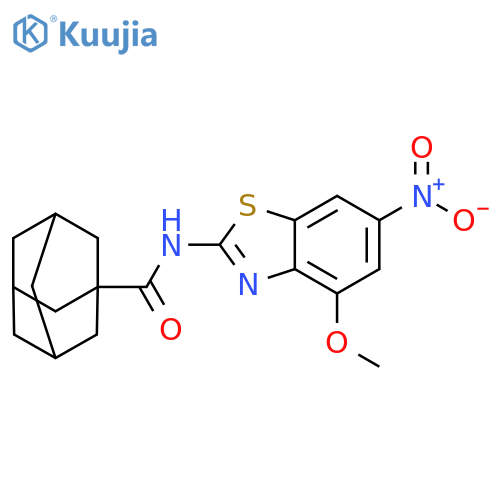

329905-39-7 structure

商品名:N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

CAS番号:329905-39-7

MF:C19H21N3O4S

メガワット:387.452743291855

CID:6527258

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(4-methoxy-6-nitro-2-benzothiazolyl)-

-

- インチ: 1S/C19H21N3O4S/c1-26-14-5-13(22(24)25)6-15-16(14)20-18(27-15)21-17(23)19-7-10-2-11(8-19)4-12(3-10)9-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,20,21,23)

- InChIKey: HBNSWSCKYLXXQK-UHFFFAOYSA-N

- ほほえんだ: C12(C(NC3=NC4=C(OC)C=C([N+]([O-])=O)C=C4S3)=O)CC3CC(CC(C3)C1)C2

じっけんとくせい

- 密度みつど: 1.459±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 9.46±0.70(Predicted)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0161-0162-20mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-50mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-75mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-1mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-3mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-40mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-10mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-25mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-20μmol |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0161-0162-30mg |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

329905-39-7 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

329905-39-7 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬